1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl- is a natural product found in Fusarium solani with data available.
Scientific Research Applications
Synthesis of Pyranonaphthoquinone Antibiotics
1H-Naphtho[2,3-c]pyran-5,10-dione derivatives are utilized in the synthesis of pyranonaphthoquinone antibiotics. The derivatives, including natural products like pentalongin, are generally synthesized using a tandem conjugate addition-cyclization sequence. This method has been demonstrated in the synthesis of (±)-eleutherin and (±)-isoeleutherin, showcasing its utility in creating complex antibiotic structures (Kobayashi et al., 1998).
Production of Pigments
The compound has been used in the synthesis of pigments like those found in Echinothrix diadema. These pigments exist as a mixture of tautomers and can include variants like 6,9-dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione, adding to the diversity of the compound's applications in pigment production (Pokhilo et al., 2014).
Chromogenic Properties
Derivatives of naphtho[2,3-c]pyran-5,10-dione have been explored for their chromogenic properties. These derivatives can produce a variety of striking colors in acid media, indicating potential applications in colorimetric analyses or as pH indicators (Aldersley et al., 1986).
Synthesis of Redox Switches
1,1,3-Trisubstituted naphtho[2,3-c]pyran-5,10-dione derivatives have been synthesized as potential redox switches. These derivatives exhibit color changes upon treatment with reducing agents, and the reduced hydroquinones revert to their original colors, highlighting their potential in developing redox-responsive materials (Shie et al., 2007).
Total Synthesis of Natural Naphthoquinone Antibiotics
The compound plays a role in the total synthesis of natural naphthoquinone antibiotics, such as psychorubrin and pentalongin. Synthesis strategies involving cyclization of 2,3-disubstituted 1,4-naphthoquinones have been developed for these antibiotics, demonstrating the compound's significance in replicating natural antibiotic structures (Kesteleyn et al., 1999).
properties
CAS RN |
71724-92-0 |
---|---|
Product Name |
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl- |
Molecular Formula |
C15H16O8 |
Molecular Weight |
324.28 g/mol |
IUPAC Name |
3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C15H16O8/c1-14(20)4-6-11(17)10-9(13(19)15(6,21)5-23-14)7(16)3-8(22-2)12(10)18/h3,6,16,18,20-21H,4-5H2,1-2H3 |
InChI Key |
RKILODOPILZBRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O |
Canonical SMILES |
CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O |
synonyms |
hydroxydihydrofusarubin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.